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Compound of Interest

Compound Name: Aminopropylon
CAS No.: 3690-04-8
Cat. No.: B1200042
Get Quote
. J

Compound ldentity: N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-2-
(dimethylamino)propanamide CAS Registry Number: 3690-04-8 Synonyms: Aminopropylone,
Amipylo, Aminopropyron[1]

Executive Summary & Chemical Identity

This technical guide provides a comprehensive spectroscopic profile for Aminopropylon
(C16H22N402), a pyrazolone derivative historically utilized for its analgesic and anti-
inflammatory properties. Structurally, the compound consists of a 4-aminoantipyrine core
acylated with N,N-dimethylalanine.

Accurate characterization of this molecule requires distinguishing the pyrazolone ring signals
from the aliphatic dimethylamino side chain. This guide details the Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) signatures required for high-
confidence structural validation in drug development and quality control workflows.

Physicochemical Constants

© 2026 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b1200042#bc-rfq
https://www.benchchem.com/product/b1200042/docs?utm_src=pdf-body#technical-monograph-spectroscopic-characterization-of-aminopropylon
https://pubchem.ncbi.nlm.nih.gov/compound/Aminopropylon
https://www.benchchem.com/product/b1200042/docs?utm_src=pdf-body#technical-monograph-spectroscopic-characterization-of-aminopropylon
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1200042?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Property Value

Molecular Formula C16H22N402

Molecular Weight 302.37 g/mol

Monoisotopic Mass 302.1743 Da

Appearance Crystalline solid

Solubility Soluble in Chloroform (CDCIs), Methanol,

Ethanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for validating the regiochemistry of the amide linkage and the integrity
of the pyrazolone core. The following data is based on solution-phase NMR in Deuterated
Chloroform (CDClIs).

Proton NMR (*H-NMR)

Operational Logic: The spectrum is dominated by three distinct methyl environments.
Differentiating the N-methyl (pyrazolone), C-methyl (pyrazolone), and N,N-dimethyl (side chain)

groups is critical.

Table 1: *H-NMR Assignments (400 MHz, CDCIs)
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Chemical Shift

Multiplicity
(5 ppm)

Integration

Assignment

Structural
Logic

9.15 Broad Singlet

1H

—NH- (Amide)

Highly
deshielded due
to anisotropy of
the adjacent
carbonyl and
pyrazolone ring;
exchangeable
with D20.

7.30-7.50 Multiplet

5H

Ar—H (Phenyl)

Typical aromatic
overlap from the
N-phenyl group
attached to the

pyrazolone.

3.15 Singlet

3H

Pyrazolone N—
CHs

Deshielded by
the adjacent
nitrogen and
carbonyl cone of
the pyrazolone

ring.

3.05 Quartet (J=7Hz)

1H

Side Chain —CH-

The alpha-proton
of the alanine
moiety; coupling
with the adjacent

methyl group.

2.32 Singlet

6H

Side Chain —
N(CHs)2

The chemically
equivalent

methyls on the
terminal amine;
typical aliphatic

amine shift.

2.21 Singlet

3H

Pyrazolone C—
CHs

Allylic methyl on

the pyrazolone
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ring (C5

position).

The beta-methyl
of the alanine

1.25 Doublet (J=7Hz) 3H Side Chain —CHs  moiety; coupled
to the alpha-

proton.

Carbon NMR (**C-NMR)

Operational Logic: 33C-NMR confirms the presence of two distinct carbonyls: the cyclic amide
(pyrazolone) and the exocyclic amide linker.

Table 2: 13C-NMR Assignments (100 MHz, CDCIs)
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Chemical Shift (6 ppm) Carbon Type Assighment
Exocyclic Amide Carbonyl
172.5 Cc=0 _
(Linker)
161.8 C=0 Pyrazolone Ring Carbonyl (C3)
Pyrazolone C5 (C-Me
150.2 Cq
attachment)
134.5 Cq Phenyl Ipso Carbon
129.0, 127.5, 124.8 CH Phenyl Aromatic Carbons
Pyrazolone C4 (Amide
108.5 Cq _
attachment site)
Side Chain Alpha-Carbon (-
65.2 CH
CH-)
42.5 CHs Side Chain —N(CHs)2
36.0 CHs Pyrazolone N—CHs
12.5 CHs Side Chain Beta-Methyl
10.8 CHs Pyrazolone C—CHs

Infrared Spectroscopy (FT-IR)

Operational Logic: IR is utilized primarily for "fingerprinting" the solid state and verifying the
amide functionalities. The key diagnostic is the separation between the ring carbonyl and the
amide linker carbonyl.

Table 3: Key IR Absorption Bands (KBr Pellet)
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Wavenumber (cm~?) Vibration Mode Diagnostic Significance

Secondary amide stretch;

3250 — 3350 N—H Stretch _ _
confirms the linker presence.

The exocyclic amide carbonyl,
1680 — 1690 C=0 Stretch (Amide 1) typically higher frequency than
the ring ketone.

The cyclic ketone (antipyrine
1650 — 1660 C=0 Stretch (Pyrazolone) type); often overlaps with C=C
stretches but is very intense.

) Skeletal vibrations of the
1590 C=C Aromatic ]
phenyl ring.

"Bohlmann bands" or specific
2700 — 2800 C—H Stretch (N-Me) C-H stretches associated with
the dimethylamino group.

Mass Spectrometry (MS)

Operational Logic: Electrospray lonization (ESI) in Positive mode is recommended for the intact
molecular ion. Electron Impact (El) is useful for structural elucidation via fragmentation.[2]

 lonization Mode: ESI(+) or EI (70 eV)

e Molecular lon: [M+H]* = 303.18 m/z (ESI)
Fragmentation Pathway (EI-MS Logic):

e m/z 302 (M+): Parent ion.

e m/z 259 (M — 43): Loss of the isopropyl/acetyl fragment or rearrangement involving the
dimethylamino group.

e m/z 72: The dimethyl-aziridinium ion or similar fragment [CHz—CH=N(CHs)2]* derived from
the side chain (N,N-dimethylalanine moiety). This is the base peak in many amino-amide
derivatives.
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e m/z 58: [CH2=N(CHs)2]* fragment, characteristic of dimethylamines.

Experimental Protocols
NMR Sample Preparation (Self-Validating)

o Goal: Obtain high-resolution spectra without concentration broadening.
e Solvent: CDCIs (99.8% D) with 0.03% TMS (Tetramethylsilane).

e Protocol:

[e]

Weigh 10-15 mg of Aminopropylon into a clean vial.
o Add 600 pL of CDCls.

o Sonicate for 30 seconds to ensure complete dissolution (cloudiness indicates impurities or
moisture).

o Filter through a glass wool plug into the NMR tube if any particulate remains.

o Validation: Check the TMS peak at 0.00 ppm. It should be a sharp singlet. If split,
shimming is poor.

LC-MS Workflow

Goal: Purity check and mass confirmation.

» Mobile Phase A: Water + 0.1% Formic Acid.

» Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

e Gradient: 5% B to 95% B over 10 minutes.

e Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters BEH), 1.7 um particle size.

» Validation: The retention time must be consistent (approx. 4—-6 min depending on flow rate)
and the peak purity calculation (UV/MS alignment) must exceed 98%.
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Structural Elucidation Workflow

The following diagram illustrates the logical flow for confirming the structure of Aminopropylon
from a raw sample.

Raw Sample

(Aminopropylon Candidate)

Solubility Test
(CDCI3 / MeOH)

ESI-MS / LC-MS 1H & 13C NMR FT-IR

(Molecular Mass) (Structural Connectivity) (Functional Groups)

Mass = 302.37? NMR: 3x Methyl Signals IR: Amide | & Il
[M+H]+ = 303.18 (N-Me, C-Me, N(Me)2) (1650-1690 cm-1)

Identity Confirmed:
Aminopropylon

Reject / Repurify

Click to download full resolution via product page

Caption: Integrated analytical workflow for the structural validation of Aminopropylon,
correlating spectroscopic inputs with specific structural checkpoints.
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e Pretsch, E., Buhlmann, P., & Badertscher, M. (2009).Structure Determination of Organic
Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg. (General reference
for Pyrazolone/Amide shifts).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Technical Monograph: Spectroscopic Characterization
of Aminopropylon]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1200042/docs#technical-monograph-spectroscopic-
characterization-of-aminopropylon]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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